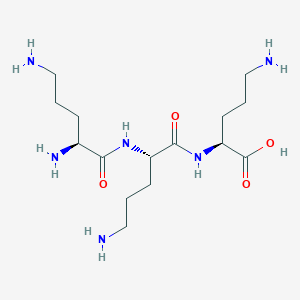

H-Orn-Orn-Orn-OH

Descripción

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N6O4/c16-7-1-4-10(19)13(22)20-11(5-2-8-17)14(23)21-12(15(24)25)6-3-9-18/h10-12H,1-9,16-19H2,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMVFFURFKJDHA-SRVKXCTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Orn Orn Orn Oh and Analogues

Solid-Phase Peptide Synthesis (SPPS) of Oligo-Ornithine Peptides

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. bachem.comnih.gov This process is carried out in cycles, with each cycle consisting of the deprotection of the N-terminal amino group and the coupling of the next protected amino acid. bachem.comresearchgate.net The key advantage of SPPS is that excess reagents and soluble byproducts are easily removed by filtration and washing, simplifying the purification process. proteogenix.science

Fmoc-based SPPS Strategies for Ornithine Residues

The most common strategy for the synthesis of peptides like H-Orn-Orn-Orn-OH is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govsemanticscholar.org This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile protecting groups for the side chains. peptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protection or the linkage to the resin. nih.govpeptide.com

In the synthesis of this compound, both the α-amino and the side-chain δ-amino groups of ornithine must be appropriately protected.

α-Amino Protection: The α-amino group is temporarily protected with the Fmoc group. This group is stable to acidic conditions but is readily removed by treatment with a secondary amine, typically a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com

δ-Amino (Side-Chain) Protection: The choice of protecting group for the δ-amino function of ornithine is critical to prevent unwanted side reactions. Common protecting groups for the ornithine side chain in Fmoc-SPPS are listed in the table below. The tert-butyloxycarbonyl (Boc) group is frequently used and is cleaved simultaneously with the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA). peptide.com Other protecting groups like Mtt (4-methyltrityl) or ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) can be used for orthogonal protection strategies, allowing for selective deprotection and modification of the side chain while the peptide is still attached to the resin.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality to Fmoc |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Yes |

| Benzyloxycarbonyl | Z, Cbz | Strong acids (e.g., HF), catalytic hydrogenation | Yes |

| Allyloxycarbonyl | Aloc | Pd(0) catalysis | Yes |

| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM) | Yes |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine (B178648) in DMF | Yes |

Table 1: Common side-chain protecting groups for ornithine in Fmoc-SPPS. peptide.com

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide requires an activating agent, known as a coupling reagent. iris-biotech.de These reagents convert the carboxylic acid into a more reactive species, facilitating amide bond formation.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) to suppress racemization. iris-biotech.depeptide.com Phosphonium and aminium/uronium salt-based reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP®), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also highly efficient. peptide.comiris-biotech.de More recent developments include COMU®, which incorporates OxymaPure® into its structure, offering high reactivity and improved safety. bachem.com

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DIC, DCC | HOBt, OxymaPure® |

| Phosphonium Salts | PyBOP®, PyAOP | - |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | - |

| Immonium-type | HDMA | - |

| Oxyma-based | COMU®, PyOxim | - |

Table 2: Classes of common coupling reagents used in SPPS. peptide.comiris-biotech.debachem.com

The coupling reactions are typically carried out in a solvent like DMF or N-methyl-2-pyrrolidone (NMP) in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). bachem.com

Protection Group Chemistry for α- and δ-amino Functions of Ornithine

Boc-based SPPS Strategies for Oligo-Ornithine Peptides

An alternative to the Fmoc/tBu strategy is the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. peptide.com In this approach, the temporary Nα-protecting group is the acid-labile Boc group, which is removed with moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM). peptide.comchempep.com The side-chain protecting groups are typically benzyl-based, such as the benzyloxycarbonyl (Z) or 2-chlorobenzyloxycarbonyl (2-Cl-Z) groups, which are stable to the Boc deprotection conditions but are cleaved by strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.govpeptide.com

While effective, the repeated use of acid for Boc deprotection can lead to gradual cleavage of the peptide from some types of resins. nih.govchempep.com For ornithine, the Z and 2-Cl-Z groups are popular choices for side-chain protection in Boc-SPPS. peptide.com

Cleavage and Deprotection Strategies for this compound

Once the synthesis of the this compound peptide chain is complete, the final step is to cleave the peptide from the solid support and simultaneously remove the side-chain protecting groups. rsc.org This is typically achieved by treating the peptidyl-resin with a strong acid cocktail. sigmaaldrich.com

For peptides synthesized using the Fmoc/tBu strategy, a common cleavage cocktail consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, mixed with scavengers. sigmaaldrich.com Scavengers are nucleophilic reagents added to trap the highly reactive cationic species generated from the cleavage of the protecting groups and the resin linker, which could otherwise cause unwanted modifications to sensitive amino acid residues. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and ethanedithiol (EDT). sigmaaldrich.com

After cleavage, the resin is filtered off, and the crude peptide is typically precipitated from the cleavage solution by adding a cold anti-solvent like diethyl ether. rsc.org The precipitated peptide can then be collected, washed, and purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthetic Approaches

While less common for routine peptide synthesis due to the laborious purification steps required after each coupling, solution-phase peptide synthesis (SPPS) can also be employed for the preparation of this compound. proteogenix.scienceekb.eg This method involves the coupling of protected amino acids in a homogenous solution. ekb.eg The synthesis would proceed by sequentially coupling protected ornithine residues, followed by a final deprotection step to yield the desired tripeptide. ekb.eg A key challenge in solution-phase synthesis is the need for purification, often by chromatography, after each coupling and deprotection step to remove excess reagents and byproducts. iris-biotech.de

Chemoenzymatic Synthesis of this compound and Derivatives

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. While the direct chemoenzymatic synthesis of this compound is not extensively documented, related strategies for synthesizing complex peptide analogues containing ornithine or other amino acids provide a framework for its potential production.

Enzymes, particularly those from nonribosomal peptide synthetase (NRPS) pathways, are instrumental in the biosynthesis of many complex peptides. nih.gov For instance, iron- and α-ketoglutarate-dependent dioxygenase enzymes, such as GetF and GetI, are used for the specific hydroxylation of precursor amino acids like L-pipecolic acid and L-citrulline in the synthesis of GE81112 B1 analogues. nih.gov A similar biocatalytic approach could potentially be adapted for the modification of ornithine residues within a triornithine backbone.

In the synthesis of glycopeptide antibiotic analogues, enzymatic cascades have been used for the challenging tricyclisation of linear peptides containing ornithine (Orn), 2,4-diaminobutanoic acid (Dab), and 2,3-diaminopropanoic acid (Dap). uq.edu.au The efficiency of these enzymatic cyclizations was found to be dependent on the side-chain length of the amino acid residue. uq.edu.au

Lipases, such as immobilized Candida antarctica lipase (B570770) B (CAL-B), have demonstrated high regioselectivity in the acylation of glycerol (B35011) and protected glycerols, preferentially targeting the primary alcohol positions. researchgate.netresearchgate.net This enzymatic precision is valuable for creating structured lipids and could be applied to the regioselective acylation of ornithine-containing peptides, including N-terminal or side-chain modifications. researchgate.netresearchgate.net The synthesis of structured triacylglycerols often involves a two-step chemoenzymatic process where enzymatic acylation is followed by a chemical coupling step. researchgate.net

| Enzyme Type | Application in Analogue Synthesis | Example Reaction | Reference |

|---|---|---|---|

| Dioxygenases (e.g., GetF, GetI) | Site-specific hydroxylation of amino acid precursors. | Hydroxylation of L-pipecolic acid and L-citrulline in GE81112 B1 synthesis. | nih.gov |

| NRPS Cyclization Enzymes | Macrocyclization of linear peptide precursors. | Tricyclisation of peptides containing Orn, Dab, and Dap. | uq.edu.au |

| Lipases (e.g., Candida antarctica Lipase B) | Regioselective acylation. | Acylation of glycerol at primary positions to form structured triacylglycerols. | researchgate.netresearchgate.net |

**2.4. Synthesis of Modified this compound Structures

Chemical modifications of the this compound scaffold are essential for creating analogues with diverse functionalities. These modifications can be targeted to the N-terminus, the δ-amino group of the ornithine side chains, or involve conjugation to larger molecules.

The N-terminal α-amino group of a peptide is a common site for modification, such as acylation, which can alter the peptide's physicochemical properties. bachem.com N-terminal acylation can be achieved through various chemical methods. unimi.it

A significant application of N-terminal acylation involving ornithine is the synthesis of ornithine lipids (OLs). These are phosphorus-free lipids found in some bacteria, where a 3-hydroxy fatty acyl group is attached via an amide linkage to the α-amino group of an ornithine molecule. rsc.orgasm.org The synthesis of an OL involves several steps, starting with protected ornithine, such as α-Fmoc–δ-Boc–L-Orn–OH. rsc.org The process includes the protection of the carboxyl group, deprotection of the α-amino group, and subsequent acylation with a prepared fatty acyl moiety. rsc.org The final deprotection steps yield the desired ornithine lipid. rsc.org These lipids are part of a broader class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs), which are formed by the acylation of a hydroxy fatty acid. mdpi.comresearchgate.netmdpi.com

| Starting Material | Key Reagents & Conditions | Modification Type | Product | Reference |

|---|---|---|---|---|

| α-Fmoc–δ-Boc–L-Orn–OH | 1. Benzyl alcohol, DCC, DMAP; 2. Pyrrolidine; 3. Acylation with a fatty acyl moiety using i-BuOCOCl, N-methylmorpholine. | N-terminal acylation with a fatty acid. | Ornithine Lipid (OL) | rsc.org |

| Peptide on resin | Acetic anhydride, NMM, NMP. | N-terminal acetylation. | N-acetylated peptide | mdpi.com |

| Protein with Gly-Hisn tag | 4-methoxyphenyl ester derivatives (e.g., with biotin (B1667282) or azide). | Selective N-terminal acylation. | N-terminally labeled protein | unimi.it |

The δ-amino group of the ornithine side chain provides a versatile handle for modifications, allowing for the synthesis of a wide array of analogues, including branched and cyclic peptides. bachem.com The key to selective side-chain modification is the use of orthogonal protecting groups that can be removed without affecting other protecting groups on the peptide or the solid-phase resin linker. peptide.comiris-biotech.de

For Fmoc-based solid-phase peptide synthesis (SPPS), common side-chain protecting groups for ornithine include Boc (tert-butyloxycarbonyl), which is acid-labile, and Aloc (allyloxycarbonyl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl), which can be removed under specific, non-acidic conditions. mdpi.compeptide.comiris-biotech.de The Dde and the more stable ivDde groups are cleavable by hydrazinolysis, offering orthogonality to both TFA-labile (like Boc) and piperidine-labile (Fmoc) groups. iris-biotech.de This orthogonality allows for selective deprotection and modification of the ornithine side chain while the peptide is still attached to the resin. iris-biotech.de For example, a gramicidin (B1672133) S analogue containing ornithine in place of valine was synthesized using a Z (benzyloxycarbonyl) group to protect the δ-amino group of one ornithine and a For (formyl) group for another. tandfonline.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality | Reference |

|---|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Orthogonal to Fmoc, Aloc, Dde. | peptide.com |

| Benzyloxycarbonyl | Z | Hydrogenolysis (e.g., H₂/Pd) or HBr/AcOH | Orthogonal to Fmoc, Boc. | peptide.com |

| Allyloxycarbonyl | Aloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Orthogonal to Fmoc, Boc, Z. | mdpi.compeptide.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine (e.g., 2% hydrazine in DMF) | Orthogonal to Fmoc, Boc, Z, Aloc. | peptide.comiris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine (more robust than Dde) | Orthogonal to Fmoc, Boc, Z, Aloc. | iris-biotech.de |

Conjugating this compound to other molecules like lipids, nucleic acids, or polysaccharides can impart new functionalities, such as improved cellular delivery or targeting capabilities.

Lipids: The conjugation of lipids to peptides, or lipidation, is a common strategy to increase membrane interaction. nih.gov As discussed in section 2.4.1, ornithine can be N-terminally acylated with fatty acids to form ornithine lipids. rsc.org This represents a direct conjugation of a lipid moiety to an ornithine-containing structure. The synthesis of these conjugates often involves standard peptide coupling chemistry to form the amide bond between the peptide's amino group and the lipid's carboxylic acid. rsc.org

Nucleic Acids: Peptide-oligonucleotide conjugates (POCs) are synthesized to improve the cellular uptake and therapeutic efficacy of nucleic acids. nih.gov Peptides rich in cationic residues like arginine, lysine (B10760008), or ornithine are often used as cell-penetrating peptides (CPPs). nih.govmdpi.comnatahub.org The conjugation can be achieved post-synthetically in solution or on a solid support using bifunctional crosslinkers (e.g., SMCC) or through the formation of amide, oxime, or hydrazone bonds. natahub.orgaatbio.com Another approach is the stepwise solid-phase synthesis of the entire POC on a single support, though this requires careful management of compatible protecting group strategies for both the peptide and oligonucleotide fragments. nih.govmdpi.com Recently, hydroxamate-type siderophore mimics synthesized from modified ornithine have been conjugated to peptide nucleic acid (PNA) oligomers to facilitate their transport into bacterial cells. nih.gov

Polysaccharides: Glycoconjugates, where a peptide is linked to a polysaccharide, are important in immunology and drug delivery. google.com Direct conjugation of bacterial polysaccharides containing an amino group to a protein or peptide can be achieved using squaric acid chemistry. nih.gov This two-step process involves first labeling the polysaccharide with a squarate group, followed by reaction with an amino group on the peptide. nih.gov A specific example involving triornithine is the synthesis of lactosylated curdlan-triornithine (CTOL) nanoparticles. researchgate.net In this work, curdlan (B1160675) (a polysaccharide) was first conjugated with triornithine (CTO), and then lactobionic acid was attached to the CTO backbone to create a carrier for targeted gene delivery to hepatoma cells. researchgate.net

Investigating the Biological Interactions and Mechanisms of Action of H Orn Orn Orn Oh

Interactions with Nucleic Acids

Oligo(L-ornithine) peptides, including H-Orn-Orn-Orn-OH, interact with the negatively charged phosphate (B84403) backbone of nucleic acids like DNA and RNA. This interaction is fundamental to their roles in modulating nucleic acid structure and facilitating their delivery into cells.

Cationic oligopeptides such as oligo(L-ornithine) have been shown to induce the formation of parallel-stranded DNA duplexes, a non-canonical DNA structure. nih.govosti.gov For instance, octadeca(L-ornithine) (Orn18) can compel the natural DNA oligomer dT10, a sequence of ten thymine (B56734) bases, to form a parallel duplex structure featuring thymine-thymine base pairs. nih.govosti.gov This contrasts with the typical antiparallel double helix structure described by Watson and Crick.

The ability of oligo(L-ornithine) to induce parallel duplexes exhibits stereospecificity, particularly with different oligopyrimidine sequences. nih.govosti.gov While oligo(L-ornithine) effectively induces this structure in dT10, it fails to do so for the oligomer dC10 (a sequence of ten cytosine bases). nih.govosti.gov This specificity arises from steric constraints. The complexation of oligo(L-ornithine) is thought to involve one of the nonbonded oxygen atoms in the DNA phosphate groups. nih.govosti.gov In the case of C-C base pairs, which have a larger propeller twist angle than T-T base pairs, this interaction leads to unfavorable steric clashes, preventing the formation of a stable parallel duplex. nih.govosti.gov In contrast, oligo(L-lysine), which has a longer side chain by one methylene (B1212753) group, is capable of inducing parallel duplexes for both dC10 and dT10, highlighting the structural sensitivity of this interaction. nih.govosti.gov

The structure of these oligo(L-ornithine)-DNA complexes has been elucidated using a combination of Nuclear Overhauser Effect Spectroscopy (NOESY) 1H NMR and molecular mechanics studies. nih.govosti.gov These analyses have revealed that the resulting parallel duplex is right-handed. nih.govosti.gov Furthermore, the oligo(L-ornithine) peptide itself is located within the groove of this newly formed parallel DNA duplex. nih.govosti.gov NOESY is a powerful NMR technique that helps determine the spatial proximity of atoms within a molecule or complex, making it invaluable for structural analysis of such biomolecular interactions. nih.gov

Oligonucleotide analogues where the natural phosphodiester backbone is replaced by a peptide structure, known as oligonucleopeptides (ONPs) or peptide nucleic acids (PNAs), are of great interest as potential tools in molecular biology. tandfonline.comresearchgate.net Oligomers constructed on a δ-ornithine backbone have demonstrated a strong and specific affinity for complementary nucleic acids. tandfonline.com

Studies on ONPs based on δ-ornithine decapeptides have shown that they form stable duplexes with complementary DNA strands. tandfonline.com The hybridization properties, often assessed by measuring the melting temperature (Tm) of the duplex, indicate that these ornithine-based analogues can form duplexes with stability comparable to or even higher than that of natural DNA-DNA duplexes. tandfonline.com

| Duplex System | Melting Temperature (Tm in K) | Free Energy of Dissociation (-ΔG°298 in kJ mol-1) |

|---|---|---|

| ONP-1/dT12 | 289 | -3.5 |

| ONP-2/dA12 | 323 | 23.9 |

| ONP-1/ONP-2 | 334 | 16.5 |

| dT10/dA12 (Natural DNA) | 307 | 32.2 |

Data derived from UV melting measurements in 50mM Tris-HCl buffer (pH 7.0) with 100mM NaCl and 20mM MgCl2. tandfonline.com

The cationic nature of oligo(L-ornithine) makes it an effective agent for condensing and delivering nucleic acids into cells, a critical step in gene therapy. nih.govnih.gov Polycations like poly-L-ornithine can complex with negatively charged plasmid DNA or RNA through electrostatic interactions. nih.govjst.go.jpmdpi.comnsf.gov This complexation results in condensed, nanoparticle-like structures that can be taken up by cells. acs.org

Poly-L-ornithine has been successfully used to mediate the transfection of foreign DNA and RNA into various mammalian cell lines, in some cases with higher efficiency than the standard calcium phosphate precipitation method. nih.govjst.go.jp Studies comparing different cationic peptides have shown that poly-L-ornithine can induce very high expression levels of a foreign gene. jst.go.jp The efficiency of DNA compaction and subsequent delivery is influenced by the specific amino acid. While both lysine (B10760008) and arginine peptides also condense DNA, there are differences in the resulting structures and forces. acs.orgnih.govresearchgate.net For instance, ornithine is only slightly more effective than lysine at compacting DNA, but both are significantly less effective than arginine. nih.gov The stabilization of nucleic acid duplexes by cationic peptides generally follows the order of arginine > ornithine ≥ lysine > histidine, which is attributed to the electrostatic interactions between the peptide's side chains and the DNA. oup.com These peptide-based systems represent a promising non-viral vector strategy for gene therapy applications. mdpi.commdpi.com

Role in Nucleic Acid Delivery Systems

Evaluation of Transfection Efficiency and Cellular Uptake

Cellular Transport Mechanisms

The transport of the free this compound peptide into bacterial cells is primarily mediated by specific transport systems, which have been extensively studied in Escherichia coli.

The oligopeptide permease (Opp) system is an ATP-binding cassette (ABC) transporter responsible for the uptake of small peptides, typically containing two to five amino acid residues, from the environment into the bacterial cytoplasm. nih.govasm.org this compound (triornithine) is a known substrate for the Opp system. nih.gov However, triornithine is toxic to E. coli as it inhibits protein biosynthesis. asm.org This toxicity has made it a valuable tool for genetic studies, as resistance to triornithine is a direct indicator of a non-functional Opp transport system. nih.govnih.gov Therefore, bacteria that can grow in the presence of triornithine are selected as mutants that are deficient in oligopeptide uptake (Opp⁻). nih.govasm.org

The Opp system in E. coli and Salmonella typhimurium consists of multiple protein components encoded by the opp operon, including a periplasmic binding protein (OppA) that initially captures the peptides, and membrane-spanning and ATP-binding proteins (OppB, OppC, OppD, OppF) that facilitate translocation across the cell membrane. oup.comuniprot.orguniprot.org

Triornithine-resistant (TORr) mutants of E. coli are isolated spontaneously by plating a large population of cells onto a minimal medium containing a toxic concentration of triornithine (e.g., 200 µg/mL). oup.comoup.com Only cells with mutations that prevent the uptake of the toxic peptide can survive and form colonies. asm.orgoup.com

Characterization of these mutants consistently reveals defects in the Opp system. nih.govoup.com These TORr strains are unable to utilize nutritious oligopeptides like tri-lysine as an amino acid source, confirming a general deficiency in peptide transport. nih.gov Analysis of the protein components in these mutants has shown that some have a complete lack of the OppA periplasmic binding protein, while others express OppA normally, indicating that the mutation lies in one of the other opp genes (e.g., oppB, oppC, or oppD) that are essential for transport. oup.comoup.com

To definitively prove the role of the Opp system, genetic studies involving complete deletion of the opp operon have been performed. oup.comoup.com An E. coli strain with a full deletion of the opp operon (strain SS5013) was shown to be resistant to triornithine and unable to grow on tri- or tetra-peptides as a nutrient source, confirming the system's central role. oup.comoup.com

Complementation tests are used to further dissect the function of individual genes within the operon. asm.orgoup.com In these experiments, a plasmid carrying a single wild-type opp gene is introduced into a mutant strain. For example, when a plasmid carrying the gene for the binding protein (oppA) was introduced into TORr mutants, it did not restore sensitivity to triornithine or the ability to transport oligopeptides. oup.comoup.com This result indicated that the mutations in those specific strains were not in oppA but in other components of the transporter complex. oup.comoup.com Similarly, expressing only OppA in the strain with the complete opp operon deletion did not restore peptide transport, demonstrating that the entire OppABCDF complex is necessary for function. nih.govoup.com

Table 3: Genotype and Phenotype of E. coli Strains Related to Triornithine Transport

| Strain | Relevant Genotype | Triornithine Phenotype | Oligopeptide Uptake | Source |

|---|---|---|---|---|

| Wild-type (e.g., SS320) | opp⁺ | Sensitive | Proficient | oup.comoup.com |

| TORr mutants | opp⁻ (various mutations in the operon) | Resistant | Defective | oup.comoup.com |

| SS5013 | Δopp (complete operon deletion) | Resistant | Defective | oup.comoup.com |

| SS5013 + pBopA | Δopp + plasmid with oppA gene | Resistant | Defective | oup.comoup.com |

Oligopeptide Permease (Opp) System and this compound Transport in Escherichia coli

Competition Studies with Other Peptides and Phosphonopeptides

The uptake of peptides like triornithine into bacterial cells is mediated by transport systems, such as the oligopeptide permease (Opp) system in Escherichia coli. The involvement of this system is often investigated through competition studies. Research has shown that the toxic effects of triornithine can be competed for by other peptides, indicating they share a common transport pathway. dur.ac.uk Several phosphonodipeptides and oligopeptides are known to inhibit bacterial growth, and their mechanism of action is often linked to their ability to be transported into the cell via peptide permeases, where they can then interfere with essential metabolic processes. researchgate.net The competition between this compound and these phosphonopeptides for uptake underscores the broad substrate specificity of the Opp system.

Osmolarity-Dependent Resistance in Escherichia coli Mutants

Studies on Escherichia coli have revealed a fascinating connection between the uptake of the toxic peptide triornithine and resistance to aminoglycoside antibiotics, which is dependent on the osmolarity of the growth medium. scite.ai Kanamycin-resistant mutants of E. coli, selected under high osmotic conditions, were found to be missing the oligopeptide permease (OppA) protein in their periplasmic fractions. researchgate.net The growth behavior of these mutants in the presence of kanamycin (B1662678) or triornithine suggests that both the OppA protein and another component of the cell envelope contribute to this osmolarity-dependent resistance. scite.airesearchgate.net

Interestingly, not all triornithine-resistant (TORr) mutants exhibit enhanced resistance to aminoglycosides. oup.com Spontaneous TORr mutants of E. coli K12 were found to be defective in the uptake of tri- and tetra-peptides, but this did not translate to aminoglycoside resistance. oup.comoup.com Complementation tests with a plasmid encoding the OppA protein did not alter the sensitivity of these strains to aminoglycosides, suggesting that the Opp uptake system may not play a direct role in aminoglycoside sensitivity in this particular genetic background. oup.comoup.com

Intracellular Metabolism and Peptidase Susceptibility

Once inside the cell, the fate of peptides like this compound is determined by their susceptibility to intracellular peptidases. The metabolism of amino acids and their derivatives is a fundamental cellular process. nih.gov Ornithine itself is a key intermediate in the urea (B33335) cycle and can be metabolized by enzymes like ornithine aminotransferase (OAT), which catalyzes the transfer of its delta-amino group to 2-oxoglutarate to form L-glutamate-gamma-semialdehyde and L-glutamate. researchgate.net While specific studies on the direct intracellular metabolism of this compound are not detailed in the provided search results, it is plausible that upon transport into the cell, it would be hydrolyzed by peptidases into its constituent ornithine residues, which would then enter the cell's amino acid pool and be subject to enzymes like OAT. The efficiency of this breakdown would depend on the specificity of the intracellular peptidases.

Antimicrobial and Antifungal Activities

While this compound itself is primarily studied as a toxic peptide for investigating transport mechanisms, derivatives of ornithine-containing peptides have shown significant antimicrobial and antifungal potential.

Antifungal Activity of H-Orn-Orn-Trp-Trp-NH2 (O3TR) and its Derivatives

An ultrashort peptide, H-Orn-Orn-Trp-Trp-NH2 (O3TR), has demonstrated notable antifungal properties. nih.govresearchgate.netsemanticscholar.org This tetrapeptide is a derivative structural concept from the triornithine base, incorporating tryptophan residues which are known to contribute to antimicrobial activity.

O3TR has been shown to inhibit the growth of several food-contaminating filamentous fungi and yeast species. nih.govresearchgate.net It is effective against filamentous fungi such as Fusarium culmorum, Penicillium expansum, and Aspergillus niger at concentrations ranging from 12.5 to 50 μg/ml. nih.govresearchgate.net Additionally, it inhibits the growth of various yeasts including Saccharomyces cerevisiae, Zygosaccharomyces bailii, Zygosaccharomyces rouxii, Debaryomyces hansenii, and Kluyveromyces lactis within the same concentration range. nih.govresearchgate.netnih.govmdpi.com Besides inhibiting conidial germination, O3TR can also kill the hyphae of F. culmorum at a concentration of 100 μg/ml. nih.govresearchgate.net

Table 1: Antifungal Activity of O3TR

| Fungal Type | Species | Inhibition Concentration (μg/ml) |

|---|---|---|

| Filamentous Fungi | Fusarium culmorum | 12.5-50 nih.govresearchgate.net |

| Penicillium expansum | 12.5-50 nih.govresearchgate.netnih.govmdpi.com | |

| Aspergillus niger | 12.5-50 nih.govresearchgate.netnih.govmdpi.com | |

| Yeast | Saccharomyces cerevisiae | 12.5-50 nih.govresearchgate.netnih.govmdpi.com |

| Zygosaccharomyces bailii | 12.5-50 nih.govresearchgate.net | |

| Zygosaccharomyces rouxii | 12.5-50 nih.govresearchgate.netnih.govmdpi.com | |

| Debaryomyces hansenii | 12.5-50 nih.govresearchgate.netnih.govmdpi.com |

To enhance the antifungal properties of O3TR, a derivative called C12O3TR was synthesized by adding a lauric acid (a C12 fatty acid) to its N-terminus. nih.govresearchgate.net This modification resulted in a significant improvement in its antifungal potency and stability.

The N-terminal fatty acylation of O3TR led to a 2- to 8-fold increase in its activity against all tested fungal species. nih.govresearchgate.netnih.gov For instance, C12O3TR was able to kill F. culmorum hyphae at a lower concentration of 50 μg/ml compared to 100 μg/ml for the parent peptide. nih.govresearchgate.net

A key advantage of this modification is the enhanced resistance to environmental factors. nih.govresearchgate.net While the activity of O3TR was significantly diminished in salt solutions, C12O3TR maintained its antifungal efficacy. nih.govresearchgate.netsemanticscholar.org Furthermore, the lipopeptide derivative exhibited increased resistance to proteolytic digestion. nih.govresearchgate.netsemanticscholar.org This improvement in stability is crucial for practical applications. The conjugation with lauric acid also induced a structural change in the peptide, reducing its random coil structure and increasing its α-helical content. nih.govresearchgate.netresearchgate.net This structural alteration may contribute to its enhanced ability to interact with and disrupt fungal membranes. In fact, studies showed that while both peptides could enter F. culmorum spores, only C12O3TR was able to permeabilize the membrane of Z. bailii. nih.govresearchgate.net The addition of fatty acids to peptides is a known strategy to improve their biological activity and stability. nih.govmdpi.com

Table 2: Comparison of O3TR and C12O3TR

| Property | O3TR | C12O3TR |

|---|---|---|

| Antifungal Potency | Baseline | 2- to 8-fold higher nih.govresearchgate.netnih.gov |

| F. culmorum Hyphae Killing Concentration | 100 μg/ml nih.govresearchgate.net | 50 μg/ml nih.govresearchgate.net |

| Activity in Salt Solutions | Strongly reduced nih.govresearchgate.netsemanticscholar.org | Maintained nih.govresearchgate.netsemanticscholar.org |

| Proteolytic Resistance | Susceptible | Resistant nih.govresearchgate.netsemanticscholar.org |

| Secondary Structure | Random coil nih.govresearchgate.netresearchgate.net | Increased α-helical content nih.govresearchgate.netresearchgate.net |

| Z. bailii Membrane Permeabilization | No | Yes nih.govresearchgate.net |

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | Triornithine |

| H-Orn-Orn-Trp-Trp-NH2 | O3TR |

| Lauric acid-Orn-Orn-Trp-Trp-NH2 | C12O3TR |

| Kanamycin | |

| Aminoglycoside | |

| Phosphonodipeptides | |

| L-glutamate-gamma-semialdehyde | |

| L-glutamate | |

| 2-oxoglutarate | |

| Ornithine | |

| Tryptophan |

Inhibition of Filamentous Fungi and Yeast Species

Role in Antibiotic Resistance Mechanisms

Research has illuminated a significant role for this compound in the context of bacterial antibiotic resistance, primarily through its interaction with the oligopeptide permease (Opp) transport system. The Opp system is a crucial pathway for bacteria to import small peptides, which can be utilized for nutrition or signaling. nih.govnih.gov However, this transport system can also be exploited by certain antimicrobial compounds to gain entry into the bacterial cell, a phenomenon known as "illicit transport". nih.gov

Studies have demonstrated a direct link between bacterial resistance to tri-L-ornithine and resistance to the tetrapeptide antibiotic GE81112. nih.govresearchgate.net GE81112 functions by inhibiting bacterial protein synthesis. nih.govresearchgate.net It has been shown that bacteria, including Escherichia coli and Bacillus subtilis, can develop resistance to GE81112 by acquiring mutations that inactivate the Opp transport system. nih.gov These mutations prevent the uptake of the antibiotic, rendering it ineffective.

Crucially, a strong cross-resistance between tri-L-ornithine and GE81112 has been observed. nih.gov Mutants selected for their resistance to tri-L-ornithine are also found to be resistant to GE81112, and vice versa. nih.gov This indicates that both molecules utilize the same transport mechanism to enter the bacterial cell, namely the Opp system. nih.gov Therefore, the inactivation of the Opp permease serves as a primary mechanism of resistance to both compounds.

The frequency at which spontaneous resistance to tri-L-ornithine arises is notably similar to that for GE81112. In both E. coli and B. subtilis, the frequency of spontaneous mutations leading to resistance is approximately 1 x 10⁻⁶. nih.govresearchgate.netdntb.gov.ua More specifically, the frequency for tri-L-ornithine resistance has been reported to be in the range of 7 x 10⁻⁶ to 1.6 x 10⁻⁵. nih.gov This similarity in mutation frequency further substantiates the shared mechanism of resistance involving the Opp transport system.

Table 1: Frequency of Spontaneous Resistance in Bacteria

| Compound | Bacterial Strain | Frequency of Resistance | Reference |

|---|---|---|---|

| Tri-L-ornithine | E. coli MG1655 | ~7 x 10⁻⁶ – 1.6 x 10⁻⁵ | nih.gov |

| GE81112 | E. coli MG1655 | ~1 x 10⁻⁶ | nih.gov |

| GE81112 | B. subtilis ATCC6633 | ~1 x 10⁻⁶ | nih.gov |

The transport of triornithine via the Opp system has been a known phenomenon, and its toxic effect at certain concentrations has been utilized as a selection method in genetic studies to isolate mutants with a deficient oligopeptide permease system. nih.govoup.comnih.gov While early research suggested that tri-L-ornithine might inhibit protein synthesis in vivo, subsequent in vitro studies did not confirm this, indicating that its primary role in the context of antibiotic resistance is linked to its transport rather than direct inhibition of a specific cellular process. nih.gov

Other Biological Activities

While the role of this compound in antibiotic resistance mechanisms is specifically documented, there is a notable lack of extensive research into other biological activities of this particular tripeptide.

Some commercial sources briefly mention that triornithine inhibited protein synthesis in E. coli, but this claim is not substantiated by detailed, peer-reviewed research findings in the available scientific literature. microbenotes.com The mechanism of this potential inhibition remains uncharacterized.

It is important to distinguish the biological activities of this compound from its constituent amino acid, L-ornithine. L-ornithine, often in the form of L-ornithine L-aspartate (LOLA), has been studied for various effects, including potential hepatoprotective properties. However, these findings are specific to L-ornithine or its salts and cannot be directly extrapolated to the tripeptide this compound.

There is also research on other ornithine-containing peptides, such as H-Orn-Orn-Trp-Trp-NH2, which has demonstrated antifungal activity. nih.gov However, this is a different compound with a distinct structure and biological profile from triornithine.

Applications of H Orn Orn Orn Oh in Biomedical Research

Gene Therapy and Nucleic Acid Delivery Platforms

The delivery of nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells is a cornerstone of gene therapy. nih.govacs.orgmdpi.com However, the large size and negative charge of these molecules hinder their ability to cross cell membranes. nih.govacs.orgmdpi.com Cationic molecules, such as H-Orn-Orn-Orn-OH, are employed to overcome this challenge by forming complexes with nucleic acids, neutralizing their charge, and facilitating cellular uptake. nih.govacs.orgnih.gov

Enhancement of Transfection Efficiency and Reduction of Toxicity

A significant challenge in non-viral gene delivery is achieving high transfection efficiency with minimal cytotoxicity. nih.govnih.gov Cationic lipids and polymers are commonly used as vectors, but can cause cellular stress. nih.govnih.govnih.gov Research has shown that incorporating tri-ornithine headgroups into lipid-based delivery systems can enhance gene transfection efficiency. For instance, novel tri-peptide cationic lipids with tri-ornithine headgroups have been synthesized and shown to efficiently deliver DNA and siRNA into tumor cells. nih.gov These ornithine-based systems can be more biocompatible and exhibit lower toxicity compared to traditional cationic vectors. nih.govrsc.org The replacement of quaternary ammonium (B1175870) headgroups in cationic lipids with tri-ornithine has been demonstrated to increase transfection efficiency and decrease toxicity both in vitro and in vivo. rsc.org This is attributed to the biocompatible nature of the peptide headgroups. rsc.org Furthermore, studies have indicated that polyplex-induced oxidative stress can negatively impact transfection efficiency, and using antioxidative systems can mitigate this, leading to enhanced gene delivery. nih.gov

Targeted Delivery to Specific Cell Types (e.g., Hepatoma Cells)

Achieving targeted delivery of therapeutic genes to specific cells, such as cancer cells, is a major goal in gene therapy to maximize efficacy and minimize off-target effects. nih.gov Nanoparticle-mediated drug delivery systems are a promising approach for treating diseases like hepatocellular carcinoma (HCC). nih.gov Ligands that specifically recognize and bind to receptors on hepatoma cells can be incorporated into these delivery systems to enhance active targeting. nih.gov

While direct studies on this compound for targeting hepatoma cells are emerging, the principle of using peptide-based carriers for targeted delivery is well-established. For instance, tri-peptide cationic lipids incorporating tri-ornithine have been successfully used to deliver siRNA to lung and cervical cancer cells (NCI-H460 and Hep-2). nih.gov The development of photosensitizer-loaded lipopolyplexes has also shown promise for the photoselective transfection of HepG2 hepatoma cells. acs.org Furthermore, various nanocarriers, including liposomes and polymeric micelles, are being developed for targeted drug delivery to liver tumors. dovepress.commdpi.com

Development of Oligonucleotide-Peptide Conjugates for Therapeutic Use

Conjugating oligonucleotides with peptides is a strategy to improve their therapeutic potential by enhancing cellular uptake and stability. researchgate.net Both lysine (B10760008) and ornithine are found in the DNA-binding domains of proteins, making their oligomeric forms like tri-ornithine attractive candidates for creating these conjugates. nih.gov The development of degradable multivalent cationic lipids containing a disulfide bond spacer between the headgroup and lipid tails represents an advancement in this area. nih.gov These systems are designed to improve transfection efficiency while reducing toxicity. nih.gov Additionally, research into nuclease-resistant external guide sequences (EGSs) has explored the use of LNA/DNA co-oligomers to inhibit antibiotic resistance genes in bacteria, highlighting the therapeutic potential of modified oligonucleotides.

Development of Antimicrobial and Antifungal Agents

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. mdpi.com Cationic peptides are a promising class of molecules due to their ability to disrupt microbial membranes. Research has investigated the antifungal properties of peptides containing ornithine. For example, the ultrashort peptide H-Orn-Orn-Trp-Trp-NH2 has demonstrated antifungal activity against various food-contaminating filamentous fungi and yeasts. researchgate.net The antimicrobial activity of certain complexes can vary significantly between bacteria and fungi, suggesting different mechanisms of action against prokaryotic and eukaryotic cells. nih.gov Marine environments are a rich source of novel antimicrobial compounds, including peptides and alkaloids with potent antibacterial and antifungal properties. mdpi.com

Research Tools for Studying Peptide Transport Systems

Understanding how peptides are transported across cellular membranes is crucial for drug development and nutritional studies. This compound and other small peptides serve as valuable tools for investigating these transport mechanisms. Studies on the nutritional requirements of organisms like Helicobacter pylori have utilized peptides of varying lengths to probe the function of dipeptide and oligopeptide transport systems (dpp and opp). nih.gov By creating mutants in the genes encoding these transport systems, researchers can assess the ability of the bacteria to utilize different peptides as a source of essential amino acids. nih.gov Such studies have revealed the existence of multiple, and sometimes redundant, peptide transport systems within a single organism. nih.gov

Contributions to Combinatorial Library Synthesis and Drug Discovery

Combinatorial chemistry is a powerful tool for discovering new drug leads by synthesizing and screening large numbers of compounds. Peptide libraries are a key component of this approach. The synthesis of peptides on a solid phase or in solution allows for the creation of vast and diverse libraries. acs.org Unnatural amino acids, which are not genetically encoded, can be incorporated into these libraries to expand the chemical space and create peptides with enhanced stability and novel functions. rsc.org The development of efficient peptide synthesis methodologies, including those compatible with DNA-encoded chemical libraries (DECLs), is crucial for advancing drug discovery efforts. acs.org

Biosensing and Diagnostics

While direct, extensive research on the specific application of the tripeptide this compound in biosensing and diagnostics is not widely documented, its inherent chemical properties as a short cationic peptide suggest several potential and theoretical applications in this domain. The principles guiding these potential uses are based on the well-established roles of cationic peptides and poly-L-ornithine in biomedical and diagnostic research.

The primary characteristic of this compound that makes it a candidate for biosensing applications is its positive charge at physiological pH, owing to the primary amine in the side chain of each ornithine residue. This cationic nature facilitates electrostatic interactions with a variety of negatively charged molecules, which can be harnessed for analyte detection.

One of the most promising potential applications is in the development of electrochemical or optical biosensors for the detection of pathogenic bacteria. pnas.orgfrontiersin.org The outer membranes of many bacteria are rich in negatively charged components, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Cationic peptides, like this compound, can serve as biorecognition elements immobilized on a sensor surface. mdpi.com The binding of bacteria to the peptide-functionalized surface would alter the electrical or optical properties of the transducer, generating a detectable signal. pnas.orgfrontiersin.org For instance, in an impedance-based sensor, the binding of bacteria would change the dielectric properties and impedance at the electrode surface. pnas.org

Another potential diagnostic application lies in the detection of nucleic acids. The phosphate (B84403) backbone of DNA and RNA is inherently negatively charged. Cationic lipids containing a tri-ornithine headgroup have been synthesized and shown to effectively bind and condense nucleic acids for gene delivery. mdpi.comnih.gov This principle can be adapted for diagnostic purposes. This compound could be used as a capture probe on a sensor chip to detect specific DNA or RNA sequences, or to generally sense the presence of microbial nucleic acids in a sample. researchgate.net

Furthermore, poly-L-ornithine is widely used as a coating agent to enhance the adhesion of cells to culture plates and sensor surfaces. As a short oligomer, this compound could potentially be used to create surfaces that promote the attachment of specific cell types for cell-based biosensors. These sensors are used to monitor cellular responses to various stimuli, such as toxins or drug candidates.

In the realm of molecular imaging, a related tri-ornithine sequence (Orn-Orn-Orn) has been used as a hydrophilic spacer in a bombesin-based radiopharmaceutical for imaging tumors that express the gastrin-releasing peptide receptor (GRPR). nih.gov While not a biosensor in the traditional sense, this diagnostic application highlights the utility of the tri-ornithine structure in modifying the properties of a targeting molecule to improve its performance in vivo. nih.gov This suggests that this compound could be incorporated into more complex diagnostic probes to enhance their solubility and biodistribution.

The table below summarizes the potential biosensing and diagnostic applications of this compound based on the properties of cationic and ornithine-containing peptides.

| Potential Application Area | Sensing Principle | Target Analyte Example | Potential Detection Method | Supporting Rationale |

| Pathogen Detection | Electrostatic interaction between the cationic peptide and the negatively charged bacterial cell wall. | E. coli O157:H7 | Electrochemical Impedance Spectroscopy (EIS) | Cationic antimicrobial peptides (AMPs) are known to bind to bacterial membranes. pnas.org The resulting change in surface impedance upon binding can be measured. pnas.org |

| Nucleic Acid Sensing | Electrostatic binding to the anionic phosphate backbone of DNA/RNA. | Viral or bacterial DNA/RNA | Nanopore Sensing, Fluorescence | Tri-ornithine containing lipids effectively bind nucleic acids. mdpi.comnih.gov A peptide-DNA complex would exhibit unique translocation signatures in a nanopore. researchgate.net |

| Cell-Based Assays | Promotion of cell adhesion to a transducer surface via electrostatic interactions. | Mammalian cells for toxicity screening | Electrical Cell-Substrate Impedance Sensing (ECIS) | Poly-L-ornithine is a standard coating for enhancing cell attachment in culture and for various assays. |

| Diagnostic Probe Component | Use as a hydrophilic and cationic spacer to improve the properties of a larger diagnostic molecule. | Tumor-associated receptors | SPECT/PET Imaging | A tri-ornithine spacer has been shown to increase the hydrophilicity and improve the biodistribution of a tumor-targeting radiolabeled peptide. nih.gov |

It is important to note that these applications are largely theoretical for the specific tripeptide this compound and would require empirical validation. The research findings for related molecules, however, provide a strong scientific basis for these potential uses.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel H-Orn-Orn-Orn-OH Derivatives with Enhanced Properties

A significant future direction lies in the rational design and synthesis of novel derivatives of this compound to enhance its therapeutic potential. The incorporation of ornithine into peptides is a known strategy to improve properties such as stability against enzymatic degradation and bioactivity. nih.gov Research into other ornithine-containing peptides has shown that modifications can lead to substantial improvements in their function.

Future research could focus on several key modification strategies:

Lipidation: The addition of fatty acid chains to create lipopeptides. This modification can enhance antimicrobial activity by increasing the hydrophobicity of the molecule, which facilitates interaction with and disruption of bacterial membranes. researchgate.net

Incorporation of Non-canonical Amino Acids: Synthesizing derivatives that include unnatural amino acids could confer resistance to proteases, thereby increasing the peptide's in vivo stability and bioavailability. nih.govresearchgate.net

Cyclization: Creating cyclic versions of the tripeptide or its derivatives could enhance stability and activity. Cyclization can lock the peptide into a more bioactive conformation and improve resistance to degradation. mdpi.com

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains could shield the cationic charges of the ornithine residues, potentially reducing cytotoxicity while improving pharmacokinetic profiles. royalsocietypublishing.org

Hybridization: Combining the this compound motif with other bioactive molecules, such as other peptides or small molecule drugs, could create chimeric compounds with synergistic or novel therapeutic effects. frontiersin.org

These synthetic strategies, summarized in the table below, aim to produce derivatives with optimized characteristics for specific therapeutic applications, such as enhanced antimicrobial potency or improved stability for systemic delivery. nih.gov

| Modification Strategy | Potential Enhanced Property | Rationale |

| Lipidation | Antimicrobial Activity, Membrane Permeabilization | Increases hydrophobicity for better interaction with microbial membranes. researchgate.net |

| Cyclization | Stability, Bioactivity | Constrains the peptide into a stable, active conformation. mdpi.com |

| PEGylation | Reduced Cytotoxicity, Improved Pharmacokinetics | Shields cationic charges and increases hydrodynamic radius. royalsocietypublishing.org |

| Incorporation of Unnatural Amino Acids | Proteolytic Resistance | Prevents recognition by degrading enzymes. nih.govresearchgate.net |

| Hybridization | Novel/Synergistic Bioactivity | Combines the properties of two or more bioactive molecules. frontiersin.org |

In-depth Mechanistic Studies of Biological Interactions at a Molecular Level

Understanding how this compound interacts with biological systems at the molecular level is crucial for its development as a therapeutic agent. L-ornithine itself is a key intermediate in the urea (B33335) cycle, where it is converted from L-arginine to help dispose of excess nitrogen. wikipedia.orgdrugbank.com It also serves as a precursor for the synthesis of polyamines, which are vital for cell proliferation and differentiation. drugbank.comusda.gov

Future mechanistic studies on this compound would likely investigate:

Enzyme and Transporter Interactions: Identifying which enzymes metabolize the tripeptide and which transporters are responsible for its cellular uptake. Studies on L-ornithine have identified specific mitochondrial transporters and enzymes like ornithine transcarbamylase that are central to its function. wikipedia.orgnih.gov Research is needed to determine if this compound interacts with these same pathways or has unique targets.

The "Ornithine Effect": In mass spectrometry, ornithine-containing peptides exhibit a characteristic fragmentation pattern known as the "ornithine effect," where the peptide bond C-terminal to the ornithine residue is selectively cleaved. researchgate.netnih.gov This is due to an intramolecular nucleophilic attack by the δ-amine group of the ornithine side chain. nih.gov In-depth studies could explore whether this phenomenon occurs under physiological conditions and how it might influence the peptide's stability, degradation, and biological activity.

Membrane Interactions: As a cationic peptide, this compound is expected to interact with negatively charged cell membranes. Research should focus on characterizing the biophysical nature of this interaction, its potential to disrupt microbial membranes (a common mechanism for antimicrobial peptides), and its effect on mammalian cell integrity. mdpi.com

Modulation of Signaling Pathways: Investigating the downstream effects of this compound on cellular signaling. For example, L-ornithine L-aspartate has been shown to restore mitochondrial function and modulate calcium homeostasis in models of Parkinson's disease. nih.gov It is plausible that this compound could have similar or even more potent effects on these fundamental cellular processes.

Preclinical and Clinical Development of this compound-based Therapeutics

Translating this compound from a laboratory compound into a clinically approved therapeutic requires a structured development pipeline. Currently, more than 150 peptide-based drugs are in clinical trials for a wide range of diseases. nih.gov A potential roadmap for this compound would involve rigorous preclinical and clinical evaluation.

Preclinical Phase:

In Vitro Characterization: Initial studies would determine the peptide's efficacy and selectivity against specific targets (e.g., microbial strains, cancer cell lines) and assess its cytotoxicity against healthy mammalian cells.

Biocompatibility Assessment: Following methodologies used for poly-L-ornithine-based nanocarriers, comprehensive biocompatibility tests would be essential. royalsocietypublishing.org This includes hemolysis assays and systemic toxicity studies in animal models.

Animal Model Efficacy: Testing the therapeutic efficacy of this compound or its derivatives in relevant animal models of disease (e.g., infection models, cancer models, neurodegenerative disease models).

Pharmacokinetics and Pharmacodynamics (PK/PD): Studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its dose-response relationship. A key challenge for peptide drugs is their typically short bioavailability, which might be addressed through the development of self-assembling nanostructures, as has been done with poly(L-Ornithine). nih.gov

Clinical Phase: Should preclinical data be promising, the compound would advance to clinical trials, which are typically conducted in three phases to evaluate safety, dosage, efficacy, and side effects in human subjects. Given the early stage of research, specific clinical trial designs are speculative but would be guided by the therapeutic indication identified during preclinical studies.

Exploration of this compound in Other Biological Systems and Disease Models

The potential applications of this compound are not limited to a single therapeutic area. Its unique properties suggest it could be relevant in a variety of biological contexts and disease models.

Neurodegenerative Diseases: Elevated ornithine levels have been observed in Parkinson's disease (PD) patients, suggesting a role in its pathophysiology. cambridge.org Conversely, L-ornithine L-aspartate has shown neuroprotective effects in in vitro PD models by improving mitochondrial function. nih.govmdpi.com Future research should explore whether this compound can modulate neuroinflammation and neuronal function, making it a candidate for investigation in models of PD, Alzheimer's disease, or traumatic brain injury. frontiersin.org

Metabolic Disorders: The central role of ornithine in nitrogen metabolism and ammonia (B1221849) detoxification points to potential applications in liver diseases associated with hyperammonemia. drugbank.comnih.gov Poly(ornithine)-based nanodrugs have already been shown to be effective in treating acute liver injury in mice. nih.gov this compound could be investigated as a therapeutic for conditions like hepatic encephalopathy or urea cycle disorders.

Oncology: Cationic peptides are widely explored for their anticancer properties. The ability of this compound to interact with and potentially disrupt negatively charged cancer cell membranes makes it a candidate for oncological research.

Integration with Advanced Biotechnologies (e.g., Nanotechnology, Gene Editing)

The convergence of peptide chemistry with advanced biotechnologies opens up exciting possibilities for this compound.

Nanotechnology: Poly-L-ornithine (PLO) is extensively used in nanotechnology as a polycationic material for building drug delivery systems. royalsocietypublishing.org It is a key component in layer-by-layer (LbL) self-assembly techniques to create core-shell nanocarriers for controlled drug release. rsc.orgresearchgate.net this compound could serve as a functional building block or coating for nanoparticles, potentially improving biocompatibility and drug loading. mdpi.com Research has specifically shown that lipids with a tri-ornithine headgroup can form cationic liposomes that efficiently deliver DNA and siRNA to tumor cells, highlighting a direct application for the this compound motif in gene delivery. nih.gov

Gene Editing: While this compound itself is not a gene editing tool, it is highly relevant to the field. Ornithine transcarbamylase (OTC) deficiency is a prime target for gene therapy and gene editing approaches. nih.govbmbreports.orginsights.bio The development of effective delivery vehicles for gene editing components (like CRISPR/Cas9) is a major challenge. As demonstrated by tri-ornithine lipids, this compound-based nanostructures could be engineered as non-viral vectors for delivering these genetic payloads. nih.gov Furthermore, recent clinical trials using gene editing to treat OTC deficiency underscore the importance of understanding the entire ornithine metabolic pathway, for which this compound is a relevant oligomer. iecure.com

Q & A

Basic: What are the established protocols for synthesizing H-Orn-Orn-Orn-OH, and how can researchers ensure reproducibility?

Methodological Answer:

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing oligopeptides like this compound. Key steps include:

- Coupling Efficiency : Use Fmoc-protected ornithine residues with activating agents (e.g., HBTU/HOBt) to minimize racemization .

- Purification : Employ reverse-phase HPLC with gradients optimized for polar peptides. Validate purity (>95%) via analytical HPLC and mass spectrometry (ESI-TOF or MALDI-TOF) .

- Reproducibility : Document solvent systems, resin types, and deprotection times meticulously. Cross-validate results with independent replicates and compare spectral data (e.g., -NMR shifts) against published benchmarks .

Advanced: How can researchers optimize the yield of this compound while minimizing side reactions during solid-phase synthesis?

Methodological Answer:

Optimization requires a factorial design of experiments (DoE) approach:

- Critical Parameters : Test coupling times, temperature (4°C vs. room temperature), and resin swelling efficiency .

- Side Reaction Mitigation : Monitor for aspartimide formation (common in polar peptides) using mid-synthesis cleavage tests. Adjust piperidine concentration during Fmoc deprotection if necessary .

- Real-Time Analytics : Implement inline FTIR or LC-MS to track reaction progress and terminate cycles at optimal yield points .

Basic: What spectroscopic methods are most effective for characterizing this compound, and what data should be reported?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Report - and -NMR chemical shifts in DO or DMSO-d, emphasizing backbone amide protons and ornithine side-chain NH groups. Assign peaks using 2D techniques (e.g., COSY, HSQC) .

- Mass Spectrometry : Include high-resolution data (HRMS) with isotopic pattern matches. For MALDI-TOF, use α-cyano-4-hydroxycinnamic acid as the matrix .

- Circular Dichroism (CD) : Document secondary structure in aqueous buffers (e.g., pH 7.4) to assess conformational stability .

Advanced: How should discrepancies in reported bioactivity data of this compound across studies be systematically addressed?

Methodological Answer:

- Meta-Analysis Framework : Compare assay conditions (e.g., cell lines, incubation times) and peptide purity thresholds (>95% vs. lower grades). Use statistical tools (e.g., Cohen’s d) to quantify effect size variability .

- Controlled Replication : Reproduce key studies with standardized protocols (e.g., uniform buffer systems, endotoxin-free reagents). Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays) .

Basic: What are the critical parameters to consider when designing stability studies for this compound under physiological conditions?

Methodological Answer:

- Degradation Kinetics : Monitor hydrolysis (e.g., via HPLC) at pH 7.4 and 37°C. Assess susceptibility to proteases (e.g., trypsin) using fluorescence-based assays .

- Buffer Composition : Test phosphate-buffered saline (PBS) vs. HEPES, as divalent cations (e.g., Mg) may chelate ornithine side chains .

- Storage Stability : Evaluate lyophilized vs. solution-state stability over 1–6 months, reporting % degradation monthly .

Advanced: What computational approaches are recommended for predicting the conformational dynamics of this compound in aqueous solutions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields with explicit solvent models (TIP3P water). Run simulations ≥100 ns to capture folding/unfolding equilibria .

- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies for key conformers. Validate against experimental IR or Raman spectra .

- Validation : Compare simulated NOESY cross-peaks with experimental 2D-NMR data to refine force field parameters .

Basic: How can researchers validate the purity of this compound post-synthesis, and what thresholds are considered acceptable?

Methodological Answer:

- Analytical HPLC : Use a C18 column with a 0.1% TFA/ACN gradient. Acceptable purity thresholds vary: ≥95% for in vitro assays, ≥98% for in vivo studies .

- LC-MS Validation : Confirm molecular weight (±0.5 Da) and isotopic distribution. Detect impurities via UV trace integration at 214 nm .

- Amino Acid Analysis (AAA) : Hydrolyze peptides and quantify ornithine residues via ninhydrin assay or ion-exchange chromatography .

Advanced: What strategies exist for resolving conflicting NMR assignments of this compound protons in different solvent systems?

Methodological Answer:

- Solvent Titration : Acquire -NMR spectra in incremental DO/DMSO-d mixtures to track solvent-induced chemical shift perturbations .

- Selective Decoupling : Identify scalar-coupled protons (e.g., NH-CH) via 2D TOCSY. Compare with predicted shifts from software (e.g., MestReNova) .

- Cross-Validation : Collaborate with independent labs to reproduce assignments under identical conditions, resolving discrepancies via consensus .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.